巴辛格兰特
描述
Basimglurant is a novel compound that has been investigated for its therapeutic potential in various psychiatric and neurological conditions. It is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), which is implicated in the pathophysiology of disorders such as Fragile X syndrome (FXS) and major depressive disorder (MDD) . The modulation of mGluR5 is a novel approach to influence glutamatergic function, which is thought to be dysregulated in these conditions .
Synthesis Analysis
The synthesis of basimglurant is not detailed in the provided papers. However, its development and clinical testing suggest a successful synthesis process that has allowed for its evaluation in human trials .
Molecular Structure Analysis
Basimglurant's molecular structure is described as 2-chloro-4-[1-(4-fluoro-phenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]-pyridine . This structure confers the compound with the ability to selectively modulate the mGluR5 receptor, which is critical for its proposed therapeutic effects .
Chemical Reactions Analysis
The chemical reactions involving basimglurant primarily pertain to its metabolism in the body. Basimglurant is metabolized by cytochrome P450 enzymes, predominantly by CYP3A4/5 and CYP1A2 . The metabolism kinetics show enzyme dependency, with CYP1A2-mediated metabolism following Michaelis-Menten kinetics, whereas CYP3A4 and CYP3A5 follow sigmoidal kinetics .
Physical and Chemical Properties Analysis
Basimglurant has been characterized by good oral bioavailability and a long half-life, which supports once-daily dosing . It also demonstrates good brain penetration and high in vivo potency . The compound is cleared via P450-mediated oxidative metabolism, and its pharmacokinetics are influenced by the relative contributions of different metabolic enzymes . The absolute bioavailability of basimglurant after oral administration is approximately 67%, with the major route of excretion being urine .
Clinical Studies and Case Analysis
In clinical studies, basimglurant has been evaluated for its efficacy in treating behavioral symptoms in adolescents and adults with FXS and as an adjunctive therapy for MDD . In a phase 2 trial for FXS, basimglurant did not demonstrate improvement over placebo, and a higher incidence of adverse events classified as psychiatric disorders was reported . In a randomized clinical trial for MDD, the primary endpoint was not met, but secondary endpoints suggested an antidepressant effect, particularly in patient-rated measures . Basimglurant was generally well-tolerated, with dizziness being the most common adverse event .
In another study, basimglurant was shown to have antidepressant properties, anxiolytic-like and antinociceptive features, and potential to address comorbidities of MDD such as anxiety and pain . It was also found to alleviate pain-related anxiety-like behavior in neuropathic mice, although it did not reduce pain sensation .
科学研究应用
1. Major Depressive Disorder (MDD) Treatment
- Application Summary: Basimglurant has been studied as an adjunctive therapy for Major Depressive Disorder (MDD). It is a novel approach to modulate glutamatergic function and has proven efficacy in a number of preclinical behavioral models of depression .
- Methods of Application: In a phase 2b, double-blind, randomized clinical trial, adult patients with a DSM-IV-TR diagnosis of MDD were assigned to one of two doses of basimglurant MR (0.5 or 1.5 mg) or placebo once daily, adjunctive to ongoing antidepressant medication therapy .
- Results: The primary endpoint was the mean change from baseline score on the Montgomery-Åsberg Depression Rating Scale (MADRS), as rated by the clinician at week 6 .
2. Pharmacological Research
- Application Summary: Basimglurant has a unique pharmacological profile and is currently in phase 2 clinical development for MDD. It is a potent, selective, and safe mGlu5 inhibitor with good oral bioavailability and long half-life .
- Methods of Application: Comprehensive preclinical pharmacological profiling was conducted, focusing on its therapeutic potential for MDD and drug-like properties .
- Results: Basimglurant has antidepressant properties that are corroborated by its functional magnetic imaging profile as well as anxiolytic-like and antinociceptive features .
3. Fragile X Syndrome Treatment
- Results: The drug did not meet the desired outcomes in phase II clinical trials for the treatment of fragile X syndrome .
1. Major Depressive Disorder (MDD) Treatment
- Application Summary: Basimglurant has been studied as an adjunctive therapy for Major Depressive Disorder (MDD). It is a novel approach to modulate glutamatergic function and has proven efficacy in a number of preclinical behavioral models of depression .
- Methods of Application: In a phase 2b, double-blind, randomized clinical trial, adult patients with a DSM-IV-TR diagnosis of MDD were assigned to one of two doses of basimglurant MR (0.5 or 1.5 mg) or placebo once daily, adjunctive to ongoing antidepressant medication therapy .
- Results: The primary endpoint was the mean change from baseline score on the Montgomery-Åsberg Depression Rating Scale (MADRS), as rated by the clinician at week 6 .
2. Pharmacological Research
- Application Summary: Basimglurant has a unique pharmacological profile and is currently in phase 2 clinical development for MDD. It is a potent, selective, and safe mGlu5 inhibitor with good oral bioavailability and long half-life .
- Methods of Application: Comprehensive preclinical pharmacological profiling was conducted, focusing on its therapeutic potential for MDD and drug-like properties .
- Results: Basimglurant has antidepressant properties that are corroborated by its functional magnetic imaging profile as well as anxiolytic-like and antinociceptive features .
3. Fragile X Syndrome Treatment
- Results: The drug did not meet the desired outcomes in phase II clinical trials for the treatment of fragile X syndrome .
1. Major Depressive Disorder (MDD) Treatment
- Application Summary: Basimglurant has been studied as an adjunctive therapy for Major Depressive Disorder (MDD). It is a novel approach to modulate glutamatergic function and has proven efficacy in a number of preclinical behavioral models of depression .
- Methods of Application: In a phase 2b, double-blind, randomized clinical trial, adult patients with a DSM-IV-TR diagnosis of MDD were assigned to one of two doses of basimglurant MR (0.5 or 1.5 mg) or placebo once daily, adjunctive to ongoing antidepressant medication therapy .
- Results: The primary endpoint was the mean change from baseline score on the Montgomery-Åsberg Depression Rating Scale (MADRS), as rated by the clinician at week 6 .
2. Pharmacological Research
- Application Summary: Basimglurant has a unique pharmacological profile and is currently in phase 2 clinical development for MDD. It is a potent, selective, and safe mGlu5 inhibitor with good oral bioavailability and long half-life .
- Methods of Application: Comprehensive preclinical pharmacological profiling was conducted, focusing on its therapeutic potential for MDD and drug-like properties .
- Results: Basimglurant has antidepressant properties that are corroborated by its functional magnetic imaging profile as well as anxiolytic-like and antinociceptive features .
3. Fragile X Syndrome Treatment
安全和危害
Phase I clinical trials for basimglurant began in April 2015, and finished in September 2015 . The trial was undertaken to study (and verify) the safety of basimglurant as a potential drug . Basimglurant was found to be safe and well-tolerated in combination with a selective serotonin reuptake inhibitor or serotonin or norepinephrine reuptake inhibitor, with mild transient dizziness as the most common emergent adverse event .
未来方向
Basimglurant has shown the desired characteristics of a drug with high bioavailability, few safety liabilities, and promise in the secondary endpoints of a phase IIb trial . It will most likely undergo future iterations and attempt to pass drug trials again due to the large investment already poured into the drug to develop it this far . The Food and Drug Administration (FDA) has granted Fast Track designation for basimglurant to treat individuals with trigeminal neuralgia (TN) .
属性
IUPAC Name |
2-chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethylimidazol-4-yl]ethynyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3/c1-12-17(8-3-14-9-10-21-18(19)11-14)22-13(2)23(12)16-6-4-15(20)5-7-16/h4-7,9-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZWINBEAHDTLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1C2=CC=C(C=C2)F)C)C#CC3=CC(=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025734 | |
Record name | Basimglurant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Basimglurant | |
CAS RN |
802906-73-6 | |
Record name | 2-Chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=802906-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Basimglurant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802906736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Basimglurant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11833 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Basimglurant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BASIMGLURANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3110E3AO8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。